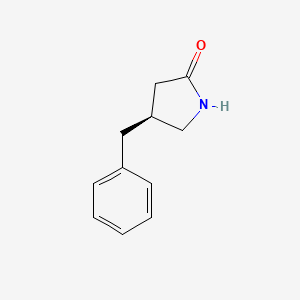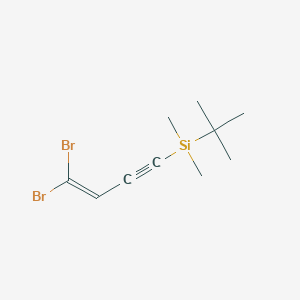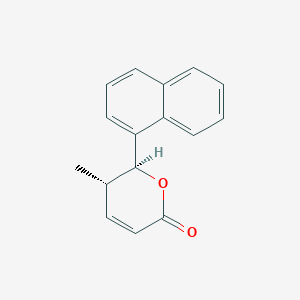
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of dihydropyranones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of a naphthalene derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is also common.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce naphthyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Studies may focus on its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-5-Methyl-6-(phenyl)-5,6-dihydro-2H-pyran-2-one
- (5S,6S)-5-Methyl-6-(benzyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the naphthalene ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
Properties
CAS No. |
919296-34-7 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(17)18-16(11)14-8-4-6-12-5-2-3-7-13(12)14/h2-11,16H,1H3/t11-,16-/m0/s1 |
InChI Key |
LOAIJDDOMXIROB-ZBEGNZNMSA-N |
Isomeric SMILES |
C[C@H]1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
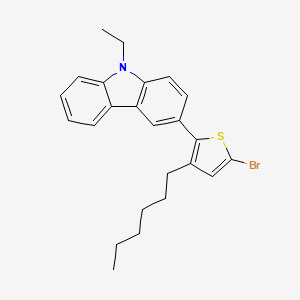

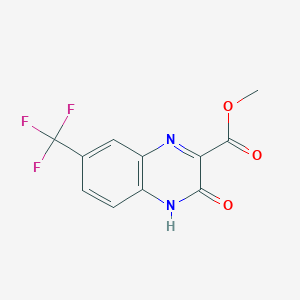

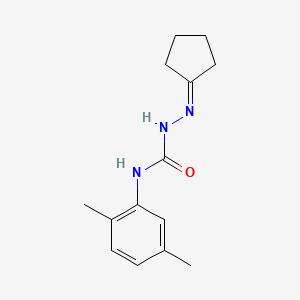
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
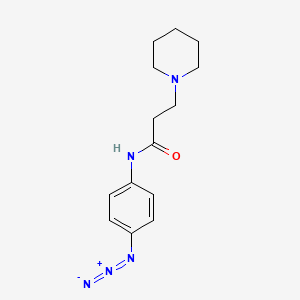
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
